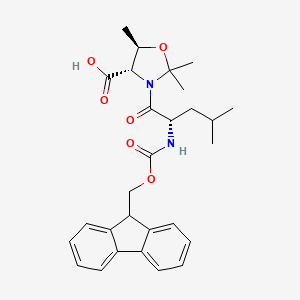

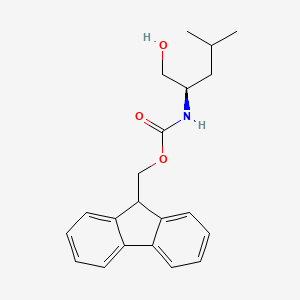

(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

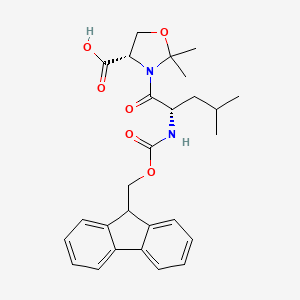

(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate, also known as R-Fluoren-9-ylmethyl-1-hydroxy-4-methylpentan-2-ylcarbamate, is a novel synthetic compound that has been studied for its potential applications in the medical, pharmaceutical, and industrial fields. This compound is a derivative of the fluoren-9-ylmethylcarbamate family and has been found to possess a wide range of properties. The compound has been studied for its potential use in the synthesis of drugs, as an antioxidant, and as a potential therapeutic agent.

Applications De Recherche Scientifique

Hydrogel Formation and Self-Assembly

Specific Scientific Field

Material Science, Biochemistry

Summary of the Application

Fmoc-functionalized compounds, including Fmoc-D-leucinol, have been used to fabricate various biofunctional hydrogel materials in aqueous media. These materials are formed through the self-assembly of peptide derivatives, creating supramolecular nanostructures and their three-dimensional networks .

Methods of Application or Experimental Procedures

The self-assembly of Fmoc-dipeptides, including Fmoc-D-leucinol, is driven by aromatic π–π stacking and hydrogen bonding interactions. The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .

Results or Outcomes

The study found that the self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine could form stable supramolecular hydrogels due to the formation of a supramolecular nanostructure .

pH-Controlled Ambidextrous Gelation

Specific Scientific Field

Chemistry, Material Science

Summary of the Application

Fmoc-functionalized compounds, such as Fmoc-D-leucinol, have been used to construct hydrogels that exhibit pH-controlled ambidextrous gelation. This means they can form both hydrogels at different pH values and organogels .

Methods of Application or Experimental Procedures

The gelation of Fmoc-functionalized compounds is driven by aromatic π–π stacking and hydrogen bonding interactions. The gelation can be controlled by adjusting the pH, and the morphology of the gels can vary depending on whether they are hydrogels or organogels .

Results or Outcomes

The study found that Fmoc-functionalized compounds have several advantages as low molecular weight gelators (LMWG), including pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Photoaffinity Labeling

Specific Scientific Field

Biochemistry, Molecular Biology

Summary of the Application

Fmoc-functionalized compounds, such as Fmoc-D-leucinol, can be used for photoaffinity labeling of cellular targets and protein-protein interactions .

Methods of Application or Experimental Procedures

The compound is incorporated into peptides or small-molecule probes and tools. Upon UV light irradiation (approximately 360 nm), it forms a covalent bond .

Results or Outcomes

This application allows for the study of cellular targets and protein-protein interactions at a molecular level .

Proteomics Studies and Solid Phase Peptide Synthesis

Specific Scientific Field

Proteomics, Biochemistry

Summary of the Application

Fmoc-D-leucinol, a Fmoc protected leucine derivative, may be used in proteomics studies and solid phase peptide synthesis .

Methods of Application or Experimental Procedures

In solid phase peptide synthesis, the compound is used as a building block to construct larger peptide chains. The Fmoc group serves as a protective group that can be selectively removed to allow for the addition of the next amino acid .

Results or Outcomes

This application enables the synthesis of complex peptides for use in various biochemical and proteomics studies .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMGVJAOLIDKGZ-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-leucinol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.